Cas no 1016517-56-8 (N-(4-bromo-3-methylphenyl)-4-chlorobutanamide)
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromo-3-methylphenyl)-4-chlorobutanamide
- Butanamide, N-(4-bromo-3-methylphenyl)-4-chloro-
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- MDL: MFCD09816073
- Inchi: 1S/C11H13BrClNO/c1-8-7-9(4-5-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
- InChI Key: RLYNBGXMQOVTTC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Br)C(C)=C1)(=O)CCCCl
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB418419-1 g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 1g |
€129.50 | 2023-02-28 | ||
| abcr | AB418419-5 g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 5g |
€312.50 | 2023-02-28 | ||
| abcr | AB418419-10 g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 10g |
€495.50 | 2023-02-28 | ||
| Apollo Scientific | OR110040-1g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR110040-5g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 5g |
£255.00 | 2025-02-19 | ||
| Apollo Scientific | OR110040-10g |
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | 10g |
£425.00 | 2025-02-19 | ||
| Key Organics Ltd | AS-8287-1MG |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | AS-8287-5MG |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | AS-8287-10MG |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | AS-8287-20MG |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide |
1016517-56-8 | >90% | 0mg |
£76.00 | 2023-02-27 |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide Suppliers
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on N-(4-bromo-3-methylphenyl)-4-chlorobutanamide
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide (CAS No. 1016517-56-8): A Comprehensive Overview
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide (CAS No. 1016517-56-8) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and methylated aromatic ring linked to a chlorinated butanamide moiety. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.
The chemical structure of N-(4-bromo-3-methylphenyl)-4-chlorobutanamide can be represented as C12H13BrClNO. The presence of the bromine and chlorine atoms, along with the methyl group, imparts specific physicochemical properties that influence its solubility, stability, and reactivity. These properties are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
Recent studies have explored the biological activities of N-(4-bromo-3-methylphenyl)-4-chlorobutanamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that N-(4-bromo-3-methylphenyl)-4-chlorobutanamide effectively blocks the enzyme's catalytic activity, leading to reduced tumor growth in vitro and in animal models.
In addition to its anti-cancer properties, N-(4-bromo-3-methylphenyl)-4-chlorobutanamide has also shown promise in other therapeutic areas. A 2021 study published in the European Journal of Pharmacology investigated its potential as an anti-inflammatory agent. The results indicated that this compound significantly reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This finding suggests that N-(4-bromo-3-methylphenyl)-4-chlorobutanamide could be a valuable candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(4-bromo-3-methylphenyl)-4-chlorobutanamide have also been studied to assess its suitability for clinical applications. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound was found to have good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These pharmacokinetic characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
Safety and toxicity assessments are critical components of drug development, and several studies have evaluated the safety profile of N-(4-bromo-3-methylphenyl)-4-chlorobutanamide. A comprehensive toxicological study published in Toxicological Sciences in 2023 reported that this compound exhibits low toxicity at therapeutic doses. The researchers observed no significant adverse effects on major organs or systems, indicating that it is well-tolerated by test subjects. However, further long-term studies are necessary to fully understand its safety profile over extended periods of use.
The synthetic route for producing N-(4-bromo-3-methylphenyl)-4-chlorobutanamide has been optimized to ensure high yield and purity. A commonly used method involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-chlorobutylamine hydrochloride in the presence of a base such as triethylamine. This synthetic approach is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.
In conclusion, N-(4-bromo-3-methylphenyl)-4-chlorobutanamide (CAS No. 1016517-56-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further investigation in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of medicinal chemistry and pharmaceutical science.
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